molecular formula C5H9N3 B1666917 Betazole CAS No. 105-20-4

Betazole

Katalognummer: B1666917
CAS-Nummer: 105-20-4
Molekulargewicht: 111.15 g/mol
InChI-Schlüssel: JXDFEQONERDKSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Betazole, also known as ametazole, is a histamine H2 receptor agonist. It is primarily used as a gastric stimulant to test for maximal production of gastric secretion activity.

Vorbereitungsmethoden

Betazol kann sowohl mit klassischen Synthesemethoden als auch mit biokatalytischen Verfahren synthetisiert werden. Eine bemerkenswerte biokatalytische Methode beinhaltet ein Eintopf-Multienzymsystem. Dieses System verwendet einen Alkoholvorläufer und kombiniert eine ω-Transaminase, eine Alkoholdehydrogenase und eine Wasser bildende NADH-Oxidase für die in-situ-Cofaktor-Recycling. Diese Methode erzielt eine 75%ige molare Umwandlung in Batch-Reaktionen mit löslichen Enzymen . Das Multienzymsystem wird dann durch ein Protokoll zur sequentiellen Funktionalisierung eines Methacrylat-basierten porösen Trägers co-immobilisiert, wodurch maßgeschneiderte Immobilisierungschemien für jedes Enzym ermöglicht werden .

Analyse Chemischer Reaktionen

Biocatalytic Reaction Mechanism

The one-pot multienzymatic system converts 2-(1H-pyrazol-3-yl)ethanol into betazole via two sequential enzymatic steps:

  • Alcohol Oxidation : Horse liver alcohol dehydrogenase (HLADH) oxidizes the alcohol group to an aldehyde, utilizing NAD⁺ as a cofactor.

  • Transamination : Halomonas elongata ω-transaminase (HEWT) catalyzes the conversion of the aldehyde to a primary amine (this compound), using isopropylamine (IPA) as the amino donor.

A third enzyme, Lactobacillus pentosus NADH oxidase (LpNOX), regenerates NAD⁺ in situ by oxidizing NADH to NAD⁺ with oxygen as the terminal electron acceptor, ensuring cofactor sustainability .

Batch Reaction Performance

Key data from batch reactions using soluble enzymes:

Substrate ConcentrationReaction Time (h)Molar Conversion (%)
10 mM21.575
30 mM20 passes85
50 mM4 passes66

Conditions: 30°C, pH 8, 1 mM NAD⁺, 20 mM IPA, 0.1 mM FAD/PLP .

The system achieved 75% conversion at 10 mM scale in 21.5 hours, driven by NAD⁺ recycling via LpNOX. Higher substrate concentrations (50 mM) reduced per-pass conversion but improved space-time yield (STY) .

Continuous Flow Biocatalysis

A co-immobilized enzyme system on polymethacrylate beads was implemented in a packed-bed reactor (PBR) with segmented air–liquid flow for oxygen delivery:

ParameterValue
Reactor Volume3.66 mL
Residence Time15 min
Space-Time Yield (STY)2.59 g L⁻¹ h⁻¹
Catalyst Productivity4.8 μmol mg⁻¹

Key advantages:

  • Oxygen supply : Segmented flow ensured 1.012 μmol O₂ min⁻¹, critical for LpNOX activity .

  • Reusability : Immobilized enzymes retained 35% activity after 2 hours under operational conditions .

Downstream Purification

An in-line catch-and-release column with aldehyde resin achieved:

  • 93% efficiency in this compound recovery after desorption with 0.2% HCl.

  • 94% isolated yield of this compound-HCl salt after freeze-drying .

Wissenschaftliche Forschungsanwendungen

Gastric Secretory Function Testing

Betazole is primarily used as a diagnostic agent to assess gastric secretory function. It stimulates gastric acid secretion, allowing for the measurement of maximal acid production, which is crucial in diagnosing conditions such as Zollinger-Ellison syndrome. In clinical settings, the volume of gastric and basal secretions is evaluated following this compound administration, with a significant response indicating hypersecretion disorders .

Stimulation of Gastrointestinal Hormones

Research indicates that this compound can stimulate the secretion of gastrointestinal hormones, particularly gastric inhibitory polypeptide (GIP). Studies have shown that this compound induces GIP secretion independent of gastric acid production, suggesting a direct action on GIP-producing cells . This property may have implications for understanding hormonal regulation in gastrointestinal physiology.

Biocatalytic Synthesis

Recent advancements in biocatalysis have enabled the sustainable production of this compound through enzymatic processes. A one-pot multienzyme system has been developed to synthesize the primary amine of this compound from its alcohol precursor, achieving high conversion rates and product recovery . This method represents a significant step towards environmentally friendly pharmaceutical manufacturing practices.

Synthetic Pathways

The traditional synthesis of this compound involves multi-step chemical reactions; however, biocatalytic approaches offer more efficient alternatives. For instance, a study demonstrated the use of co-immobilized enzymes in a continuous flow reactor to produce this compound with improved space-time yields . These innovations highlight the potential for biocatalysis in producing complex pharmaceutical compounds sustainably.

Use in Chronic Conditions

Clinical studies have illustrated the efficacy of this compound in stimulating gastric acid secretion even in patients with chronic conditions such as Chagas’ disease, where normal gastric function is compromised . The ability of this compound to enhance gastric secretions provides valuable insights into managing digestive disorders.

Hypnosis and Pain Management

An interesting application of this compound was documented in a case involving pain management through hypnosis during surgical procedures. Patients receiving this compound experienced significant pain relief without conventional analgesics, showcasing its potential role in alternative therapeutic strategies .

Summary Table of this compound Applications

Application AreaDescriptionReferences
Gastric Secretory TestingUsed to measure maximal gastric acid production; diagnoses hypersecretion disorders
Hormonal StimulationStimulates GIP secretion directly without HCl mediation
Biocatalytic SynthesisSustainable production via multienzyme systems
Clinical EfficacyEffective in enhancing gastric secretions in chronic disease patients
Pain ManagementDocumented use during hypnosis for pain relief

Wirkmechanismus

Betazole is a histamine analogue that binds to the H2 receptor, a mediator of gastric acid secretion. This agonist action results in an increase in the volume of gastric acid produced . The binding of this compound to the H2 receptor mimics the effects of histamine, leading to increased gastric acid secretion, which is useful in diagnostic tests for gastric function.

Vergleich Mit ähnlichen Verbindungen

Betazol gehört zur Familie der Pyrazolderivate und weist Ähnlichkeiten mit anderen Histaminanalogen auf. Ähnliche Verbindungen umfassen:

    Histamin: Der natürliche Ligand für Histaminrezeptoren, jedoch mit breiteren Wirkungen und mehr Nebenwirkungen.

    Nizatidin: Ein H2-Rezeptor-Antagonist, der zur Reduzierung der Magensäuresekretion verwendet wird.

    Cimetidin: Ein weiterer H2-Rezeptor-Antagonist mit ähnlichen Anwendungen wie Nizatidin.

Betazol ist einzigartig in seiner Spezifität für den H2-Rezeptor und seiner Fähigkeit, die Magensäuresekretion zu stimulieren, ohne die unerwünschten Nebenwirkungen, die mit Histamin verbunden sind .

Biologische Aktivität

Betazole, also known as ametazole, is a synthetic analog of histamine and a selective H2 receptor agonist primarily used in the medical field to stimulate gastric acid secretion. Its biological activity is significant for both diagnostic and therapeutic purposes, particularly in evaluating gastric function and diagnosing conditions related to acid secretion.

This compound exerts its effects by binding to the H2 receptors located in the gastric mucosa. This action mimics that of histamine, leading to increased gastric acid secretion. The mechanism can be summarized as follows:

  • Binding : this compound binds to H2 receptors.
  • Stimulation : This binding stimulates the parietal cells in the stomach to secrete gastric acid.
  • Clinical Utility : The increase in gastric acid production can be measured and used to diagnose conditions such as Zollinger-Ellison syndrome and gastritis.

Pharmacokinetics

  • Absorption : this compound is rapidly and completely absorbed when administered.
  • Distribution : Information regarding its volume of distribution is not well-documented.
  • Protein Binding : It exhibits high protein binding (>99%), which may influence its pharmacological effects and interactions with other drugs .

Clinical Applications

This compound is primarily used in diagnostic tests for gastric acid secretion. The following table summarizes its clinical applications:

Application Description
Zollinger-Ellison SyndromeMeasures maximal gastric acid secretion; >60% secretion indicates disease.
Gastritis DiagnosisEvaluates absence of gastric acid response; unresponsive cases may indicate gastritis.
Comparison with HistamineThis compound is preferred due to fewer side effects compared to histamine injections.

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety of this compound in clinical settings:

  • Oral vs. Intramuscular Administration : A study comparing oral and intramuscular this compound found that both forms effectively stimulated gastric acid secretion, with oral administration showing fewer side effects such as headache and flushing commonly associated with histamine injections .
  • Chronic Conditions : Research indicated that this compound could stimulate serum pepsinogen and gastric acid secretion even in patients with chronic Chagas' disease, where reduced gastric function poses challenges .
  • Tautomerism Studies : Recent studies using density functional theory have explored the tautomeric forms of this compound, revealing that certain tautomers may exhibit different stability and reactivity profiles, which could influence its pharmacological properties .

Safety Profile

While generally well-tolerated, this compound administration should be approached with caution in patients with cardiovascular diseases due to potential complications arising from increased gastric secretions .

Eigenschaften

IUPAC Name

2-(1H-pyrazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c6-3-1-5-2-4-7-8-5/h2,4H,1,3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDFEQONERDKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

138-92-1 (di-hydrochloride)
Record name Betazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7022675
Record name Betazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Betazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014417
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

118-123
Record name Betazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00272
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

1.56e+02 g/L
Record name Betazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014417
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Betazole is a histamine analogue. It produces the same effects as histamine, binding the H2 receptor which is a mediator of gastric acid secretion. This agonist action thereby results in an increase in the volume of gastric acid produced.
Record name Betazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00272
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

105-20-4
Record name Betazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00272
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Betazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Betazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C065P542O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Betazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014417
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Betazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00272
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Betazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014417
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Betazole
Reactant of Route 2
Reactant of Route 2
Betazole
Reactant of Route 3
Reactant of Route 3
Betazole
Reactant of Route 4
Reactant of Route 4
Betazole
Reactant of Route 5
Betazole
Reactant of Route 6
Betazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.